4-(Piperidin-2-yl)pyrimidine dihydrochloride
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Overview
Description
4-(Piperidin-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One notable application of piperidine derivatives is in the field of corrosion inhibition. A study by Kaya et al. (2016) explored the properties of certain piperidine derivatives, including 4-(Piperidin-2-yl)pyrimidine dihydrochloride, as corrosion inhibitors for iron. They used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these compounds on various iron surfaces.
Antimicrobial Activity
Piperidine derivatives have also shown promise in antimicrobial applications. For instance, Merugu, Ramesh, and Sreenivasulu (2010) conducted studies on the synthesis of certain piperidine-containing pyrimidine derivatives and their subsequent antibacterial activities. Similarly, Imran et al. (2016) synthesized and evaluated various 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines for their antimicrobial properties.
Anticancer Potential
The anticancer potential of piperidine derivatives has been a subject of interest. Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. They evaluated these compounds for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents.
Drug Synthesis and Inhibition
The role of piperidine derivatives in drug synthesis and inhibition studies is also significant. Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors. This demonstrates the utility of piperidine derivatives in the development of specific pharmaceutical compounds.
Safety and Hazards
Properties
IUPAC Name |
4-piperidin-2-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNISCWTRKRDFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.